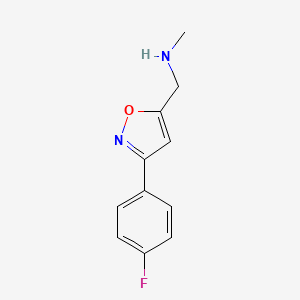

1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine

Description

1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine is a small-molecule compound featuring a 4-fluorophenyl-substituted isoxazole core linked to an N-methylmethanamine group. Its molecular formula is C₁₁H₁₂FN₂O, with an average molecular weight of 205.23 g/mol (calculated). The 4-fluorophenyl group contributes to its electronic properties, while the N-methylamine moiety influences lipophilicity and pharmacokinetics. This compound is structurally related to several isoxazole derivatives investigated for their biological and physicochemical properties .

Properties

Molecular Formula |

C11H11FN2O |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |

InChI |

InChI=1S/C11H11FN2O/c1-13-7-10-6-11(14-15-10)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3 |

InChI Key |

RUSSAIUOPGIYCW-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC(=NO1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.

Attachment of the Methylamine Group: The isoxazole intermediate is then subjected to a nucleophilic substitution reaction with N-methylmethanamine. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the amine, facilitating its nucleophilic attack on the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: NaOH in aqueous or alcoholic medium.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Hydroxylated derivatives.

Scientific Research Applications

1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its biological activity.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine exerts its effects is primarily through interaction with specific molecular targets:

Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting processes such as synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

The 4-fluorophenyl substituent in the target compound distinguishes it from analogs with bromo-, trifluoromethyl-, or methoxy-substituted aryl groups. Key comparisons include:

4-Bromophenyl analog (1-(3-(4-Bromophenyl)isoxazol-5-yl)methaneamine, 18b) :

- Molecular formula : C₁₀H₉BrN₂O

- Key differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity in biological targets. Evidence from chalcone derivatives suggests that electronegative substituents (e.g., fluorine) enhance inhibitory activity compared to halogens like bromine or methoxy groups .

- Methoxyphenyl analogs (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)propanone): Methoxy substitution correlates with reduced activity in chalcone derivatives (e.g., IC₅₀ increases from 4.35 μM to >70 μM). This trend likely extends to isoxazole derivatives, favoring fluorine’s electronegativity for potency .

Amine Group Modifications

The N-methylmethanamine group in the target compound contrasts with primary amines or bulkier substituents:

- (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride: Molecular formula: C₁₀H₁₀ClFN₂O Key differences: The lack of an N-methyl group reduces lipophilicity (logP ~1.2 vs. The hydrochloride salt improves aqueous solubility compared to free bases .

Benzyl- and pyridinylmethylamine derivatives (e.g., N-(pyridin-3-ylmethyl)-4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline) :

Research Findings and Implications

- SAR Insights : Fluorine’s electronegativity optimizes bioactivity in chalcone and isoxazole scaffolds. Methoxy or bulky groups (e.g., trifluoromethyl) may reduce potency but improve stability .

- Pharmacokinetics : N-methylation in the target compound likely enhances membrane permeability compared to primary amines, while hydrochloride salts (e.g., ) address solubility limitations .

Biological Activity

1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine, also known as a fluorinated isoxazole derivative, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group and an isoxazole ring, both of which are known to influence biological interactions.

Chemical Structure and Properties

The chemical formula for 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine is . Its structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of fluorinated isoxazole derivatives. For instance, compounds similar to 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine have been evaluated for their antiproliferative effects against various cancer cell lines, including:

- Liver Cancer : HepG2 and Hep3B cell lines

- Cervical Cancer : HeLa cell line

- Breast Cancer : MCF-7 cell line

In vitro assays, such as the MTS assay, demonstrated that these compounds exhibit significant cytotoxicity against these cancer types, suggesting a promising avenue for further development in cancer therapeutics .

The mechanism by which 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine exerts its biological effects may involve the inhibition of specific kinases or enzymes that are crucial in cancer cell proliferation. For example, related compounds have shown to inhibit casein kinase 1 (CK1), which plays a vital role in various cellular processes including cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of isoxazole derivatives:

- Antiproliferative Activity : A study reported that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

- Inhibition Studies : Another research highlighted the inhibitory effects on CK1δ with IC50 values indicating potent activity, which could be relevant for developing targeted therapies for cancers where CK1 is implicated .

Data Table: Biological Activities of Related Compounds

| Compound Name | Targeted Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine | HepG2 | 2.5 | CK1δ Inhibition |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | MCF-7 | 3.0 | Antiproliferative |

| N-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)carboxamide | HeLa | 2.0 | Apoptosis Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.